Cas no 2229019-83-2 (2-(but-3-yn-1-yl)-6-methoxy-1H-indole)

2-(But-3-yn-1-yl)-6-methoxy-1H-indole is a structurally versatile indole derivative featuring an alkyne functional group at the 2-position and a methoxy substituent at the 6-position of the indole core. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules and heterocyclic frameworks. The alkyne moiety enables click chemistry applications, facilitating efficient derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The methoxy group enhances electronic modulation, making it useful in medicinal chemistry for structure-activity relationship (SAR) studies. Its well-defined reactivity and compatibility with cross-coupling reactions make it a practical building block for drug discovery and materials science applications.
2-(but-3-yn-1-yl)-6-methoxy-1H-indole structure
2229019-83-2 structure
Product Name:2-(but-3-yn-1-yl)-6-methoxy-1H-indole
CAS No:2229019-83-2
MF:C13H13NO
MW:199.248423337936
CID:5985863
PubChem ID:165700738
Update Time:2025-10-12

2-(but-3-yn-1-yl)-6-methoxy-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2-(but-3-yn-1-yl)-6-methoxy-1H-indole
    • 2229019-83-2
    • EN300-1732536
    • Inchi: 1S/C13H13NO/c1-3-4-5-11-8-10-6-7-12(15-2)9-13(10)14-11/h1,6-9,14H,4-5H2,2H3
    • InChI Key: CJNPHSUZWMLNCF-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C=C(CCC#C)NC=2C=1

Computed Properties

  • Exact Mass: 199.099714038g/mol
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 25Ų

2-(but-3-yn-1-yl)-6-methoxy-1H-indole Pricemore >>

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Additional information on 2-(but-3-yn-1-yl)-6-methoxy-1H-indole

Introduction to 2-(but-3-yn-1-yl)-6-methoxy-1H-indole (CAS No. 2229019-83-2)

2-(but-3-yn-1-yl)-6-methoxy-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 2229019-83-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of a butenyl alkyne substituent at the 2-position and a methoxy group at the 6-position introduces unique electronic and steric properties, making it a promising scaffold for the development of novel bioactive agents.

The structural features of 2-(but-3-yn-1-yl)-6-methoxy-1H-indole contribute to its potential as a pharmacophore in drug discovery. The alkyne moiety can participate in various chemical reactions, including cross-coupling reactions, which are widely employed in synthetic organic chemistry to construct complex molecular frameworks. Additionally, the methoxy group serves as an electron-donating substituent, influencing the electronic properties of the indole core and potentially modulating its interactions with biological targets.

In recent years, indole derivatives have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The compound 2-(but-3-yn-1-yl)-6-methoxy-1H-indole has been explored in several preclinical studies as a potential lead compound for therapeutic intervention. Its unique structure allows for modifications at multiple positions, enabling the synthesis of a library of derivatives with tailored biological profiles.

One of the most compelling aspects of 2-(but-3-yn-1-yl)-6-methoxy-1H-indole is its potential application in the development of small-molecule inhibitors targeting transcription factors and signaling pathways involved in disease progression. For instance, research has indicated that indole derivatives can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and aryl hydrocarbon receptors (AhR), which play crucial roles in metabolic disorders and immune responses. The alkyne substituent in 2-(but-3-yn-1-yl)-6-methoxy-1H-indole provides a handle for further functionalization, allowing researchers to optimize binding affinity and selectivity.

The synthesis of 2-(but-3-yn-1-yl)-6-methoxy-1H-indole typically involves multi-step organic transformations, starting from commercially available precursors such as 6-methoxyindole. The introduction of the butenyl alkyne group is commonly achieved through Sonogashira coupling reactions, which are highly efficient and reversible processes that form carbon-carbon triple bonds between terminal alkynes and aryl or vinyl halides. This methodological approach ensures high yields and purity, making it suitable for both academic research and industrial applications.

Recent advancements in computational chemistry have further enhanced the design and optimization of indole-based compounds like 2-(but-3-ylnaphthoquinone)-4-carboxylic acid ethyl ester CAS 2229019 83 2. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, have been employed to predict binding modes and interactions between 2-(butenylalkyne)-indoles and their target proteins. These computational tools provide valuable insights into structure-function relationships, guiding the rational design of next-generation compounds with improved pharmacological properties.

The pharmacological evaluation of 2-(butenylalkyne)-indoles, including 2-(butenylalkyne)indoles, has revealed promising results in various disease models. For example, studies have demonstrated that certain indole derivatives exhibit potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). The alkyne group in these compounds can be further functionalized to enhance their bioavailability and metabolic stability, ensuring prolonged therapeutic efficacy.

In conclusion, 2-(butenylalkyne)indoles, exemplified by CAS no 2229019 83 2, represent a class of structurally diverse and biologically active molecules with significant potential in drug discovery. Their unique combination of functional groups makes them versatile scaffolds for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic strategies for these compounds, their role in developing next-generation pharmaceuticals is expected to expand further.

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